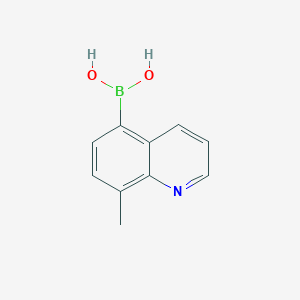

8-Methylquinoline-5-boronic acid

描述

8-Methylquinoline-5-boronic acid is a useful research compound. Its molecular formula is C10H10BNO2 and its molecular weight is 187 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

The primary target of the compound 8-Methylquinoline-5-boronic Acid is the palladium catalyst in the Suzuki–Miyaura coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is widely used in organic chemistry to form carbon-carbon bonds .

Mode of Action

This compound interacts with its target through a process known as transmetalation . In this process, the this compound, which is a nucleophilic organoboron reagent, is transferred from boron to palladium . This is part of the Suzuki–Miyaura coupling reaction, which also involves an oxidative addition step where palladium is oxidized to form a new palladium-carbon bond .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction, facilitated by this compound, is part of a broader biochemical pathway involving the formation of carbon-carbon bonds . This reaction is widely applied in the synthesis of various natural products, pharmaceutical targets, and lead compounds .

Pharmacokinetics

It is known that the compound is relatively stable and readily prepared , suggesting that it may have favorable bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide range of organic compounds, including natural products and pharmaceuticals .

Action Environment

The action of this compound is influenced by various environmental factors. The Suzuki–Miyaura coupling reaction in which it participates is known for its mild and functional group tolerant reaction conditions . Furthermore, this compound is generally environmentally benign , suggesting that it may have minimal environmental impact.

生物活性

8-Methylquinoline-5-boronic acid (CAS 1025010-58-5) is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article aims to provide a detailed examination of its biological activity, including data from various studies, case analyses, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHBNO

- Molecular Weight : 187.00 g/mol

- IUPAC Name : this compound

The compound features a quinoline structure with a boronic acid functional group, which is significant for its reactivity and biological interactions.

Antimicrobial Properties

Research has indicated that 8-methylquinoline derivatives exhibit antimicrobial activity against various bacterial strains. For instance, studies have shown that compounds within this class can inhibit the growth of Escherichia coli , suggesting potential applications in treating bacterial infections .

Anticancer Activity

The anticancer properties of this compound have also been explored. In vitro studies demonstrate that this compound can induce cytotoxic effects on cancer cell lines, particularly those resistant to conventional therapies. The mechanism often involves the inhibition of specific enzymes critical for cancer cell proliferation .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit various enzymes:

- Acetylcholinesterase : Moderate inhibition observed (IC: 115.63 µg/mL).

- Butyrylcholinesterase : High inhibition (IC: 3.12 µg/mL).

- Antiurease Activity : Significant inhibition (IC: 1.10 µg/mL).

- Antithyrosinase Activity : Notable inhibition (IC: 11.52 µg/mL) .

Antioxidant Activity

In addition to its antimicrobial and anticancer properties, this compound exhibits antioxidant activity. Studies using DPPH radical scavenging assays have reported low IC values, indicating strong free radical scavenging capabilities, which are essential for preventing oxidative stress-related diseases .

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various quinoline derivatives, this compound was tested against E. coli ATCC 25922. The compound demonstrated effective antibacterial properties at concentrations as low as 6.50 mg/mL .

Case Study 2: Anticancer Evaluation

A comparative study evaluated the cytotoxic effects of multiple quinoline derivatives on the MCF-7 breast cancer cell line. The results indicated that this compound showed significant cytotoxicity with an IC value lower than many traditional chemotherapeutics, highlighting its potential as a lead compound in cancer drug development .

Research Findings Summary Table

| Activity Type | Test Organism/Cell Line | IC Value | Notes |

|---|---|---|---|

| Antibacterial | E. coli | 6.50 mg/mL | Effective against gram-negative bacteria |

| Anticancer | MCF-7 | <18.76 µg/mL | High cytotoxicity |

| Acetylcholinesterase | - | 115.63 µg/mL | Moderate inhibition |

| Butyrylcholinesterase | - | 3.12 µg/mL | High inhibition |

| Antiurease | - | 1.10 µg/mL | Significant inhibition |

| Antioxidant | DPPH | 0.14 ± 0.01 µg/mL | Strong free radical scavenging capability |

科学研究应用

Drug Development

8-Methylquinoline-5-boronic acid serves as a crucial intermediate in the synthesis of pharmaceuticals, especially in developing anti-cancer agents. Its ability to interact with biological targets effectively makes it an essential component in the design of new therapeutic compounds. For instance, its derivatives are explored for their potential to inhibit specific enzymes involved in cancer progression .

Bioconjugation

This compound is utilized in bioconjugation techniques, allowing researchers to attach biomolecules to surfaces or other molecules. This enhances the specificity and efficacy of drug delivery systems, making it an important tool in targeted therapy approaches. The boronic acid moiety facilitates the formation of stable covalent bonds with diols present on biomolecules, improving the stability and functionality of conjugates .

Fluorescent Probes

This compound is employed in creating fluorescent probes for imaging applications. These probes help researchers visualize cellular processes in real-time, providing insights into biological mechanisms and disease states. The compound's unique fluorescence properties are leveraged to develop sensitive detection methods for various biomolecules .

Catalysis

In organic synthesis, this compound acts as a catalyst in various reactions, including Suzuki-Miyaura coupling. This reaction is pivotal for forming carbon-carbon bonds, which are essential in constructing complex organic molecules. The compound's efficiency as a catalyst reduces reaction times and increases yields compared to traditional methods .

Comparative Data Table

| Application | Description | Key Benefits |

|---|---|---|

| Drug Development | Intermediate for anti-cancer agents | Effective biological target interaction |

| Bioconjugation | Attaches biomolecules for targeted therapy | Enhanced specificity and efficacy |

| Fluorescent Probes | Used in imaging applications | Real-time visualization of cellular processes |

| Catalysis | Catalyst in Suzuki-Miyaura coupling | Improved efficiency and yield |

Case Studies

- Anti-Cancer Research : A study demonstrated that derivatives of this compound exhibited potent inhibitory activity against specific cancer cell lines, suggesting its potential as a lead compound for drug development .

- Bioconjugate Synthesis : Researchers successfully synthesized a bioconjugate using this compound as a linker to improve drug delivery systems targeting cancer cells. The study highlighted increased therapeutic efficacy due to enhanced targeting capabilities .

- Fluorescent Imaging : In a recent application, this compound was used to develop a fluorescent probe that allowed real-time monitoring of cellular responses to drug treatments, providing valuable data on drug efficacy and mechanisms of action .

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing 8-methylquinoline-5-boronic acid, and how can its purity be validated?

- Methodological Answer : Synthesis typically involves Suzuki-Miyaura coupling or direct boronation of halogenated precursors. For purity validation, use high-performance liquid chromatography (HPLC) with UV detection and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹B NMR) to confirm structural integrity. Cross-reference with elemental analysis for quantitative purity assessment. Ensure experimental details (e.g., solvent systems, catalyst ratios) are documented for reproducibility .

Q. How does the boronic acid group in this compound influence its reactivity in aqueous environments?

- Methodological Answer : The boronic acid moiety undergoes reversible esterification with diols (e.g., sugars) and interacts with Lewis bases (e.g., anions). Monitor pH-dependent equilibria using UV-Vis spectroscopy or isothermal titration calorimetry (ITC). Adjust buffer conditions (e.g., phosphate buffer at pH 7.4) to mimic physiological environments and quantify binding constants .

Q. What are the optimal storage conditions for this compound to prevent degradation?

- Methodological Answer : Store under inert gas (argon or nitrogen) at –20°C in anhydrous solvents (e.g., dry DMSO or THF). Avoid prolonged exposure to moisture or light. Regularly assess stability via thin-layer chromatography (TLC) or mass spectrometry (MS) to detect hydrolysis or oxidation byproducts .

Advanced Research Questions

Q. How can this compound be integrated into hydrogel systems for glucose-responsive drug delivery?

- Methodological Answer : Incorporate the compound into poly(vinyl alcohol) (PVA) or polyacrylamide hydrogels via covalent conjugation or physical entrapment. Characterize glucose sensitivity using rheology to measure viscoelastic changes upon glucose addition. Optimize crosslinking density to balance mechanical stability and responsiveness. Validate biocompatibility via cytotoxicity assays (e.g., MTT assay) .

Q. What experimental strategies address contradictions in reported binding affinities of this compound with diols?

- Methodological Answer : Discrepancies may arise from differences in solvent polarity, temperature, or competing ions. Use standardized conditions (e.g., PBS buffer, 25°C) and control for interfering substances (e.g., ascorbic acid). Compare data across techniques: surface plasmon resonance (SPR) for real-time kinetics vs. fluorescence anisotropy for equilibrium binding .

Q. How can this compound be functionalized for use in optical chemosensors targeting catecholamines?

- Methodological Answer : Attach fluorophores (e.g., dansyl or BODIPY) via amide or click chemistry to the quinoline nitrogen or boronic acid group. Evaluate sensor performance by measuring fluorescence quenching/enhancement upon catecholamine binding. Test selectivity against interferents (e.g., dopamine vs. serotonin) using competitive assays .

Q. What computational methods support the design of this compound derivatives with enhanced selectivity?

- Methodological Answer : Perform density functional theory (DFT) calculations to model boronic acid-diol interactions. Use molecular docking to screen virtual libraries for derivatives with optimized binding pockets. Validate predictions experimentally via parallel synthesis and high-throughput screening .

Q. Data Analysis and Reproducibility

Q. How should researchers handle variability in synthetic yields of this compound?

- Methodological Answer : Document all reaction parameters (e.g., catalyst loading, solvent purity) and use statistical tools (e.g., Design of Experiments, DoE) to identify critical factors. Compare yields across multiple batches and laboratories to isolate operator- or equipment-dependent variables .

Q. What protocols ensure reproducibility in boronic acid-based sensor fabrication?

属性

IUPAC Name |

(8-methylquinolin-5-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BNO2/c1-7-4-5-9(11(13)14)8-3-2-6-12-10(7)8/h2-6,13-14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFARJKOFXMGAPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C2C=CC=NC2=C(C=C1)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50405824 | |

| Record name | 8-Methylquinoline-5-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50405824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1025010-58-5 | |

| Record name | B-(8-Methyl-5-quinolinyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1025010-58-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Methylquinoline-5-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50405824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。